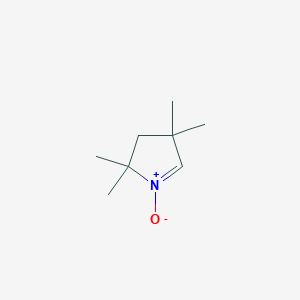

3,3,5,5-Tetramethyl-1-pyrroline N-oxide

Overview

Description

3,3,5,5-Tetramethyl-1-pyrroline N-oxide (TMPO) is a pyrroline-based N-oxyl spin trap . It is described for use as a cell-permeable spin trap probe for Electron Spin Resonance (ESR) studies of biological systems .

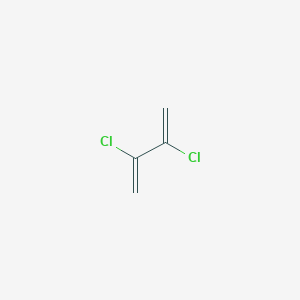

Molecular Structure Analysis

The molecular formula of TMPO is C8H15NO . The molecular weight is 141.21 . The structure can be represented by the SMILES stringCC1(C)CC(C)(C)N+=C1 . Chemical Reactions Analysis

TMPO is widely used in ESR studies as a spin trap . It can effectively trap and identify various types of reactive free radicals, especially oxygen radicals .Physical And Chemical Properties Analysis

TMPO is a white to light yellow adhering crystalline chunk . It has a melting point of 58-61°C and a boiling point of 73°C at 1 mmHg . It is recommended to be stored at 0-10°C under inert gas .Scientific Research Applications

Spin Trapping in Biological Samples

3,3,5,5-Tetramethyl-1-pyrroline N-oxide (M4PO) has been evaluated for its potential as a spin trap in biological applications. It exhibits similar reaction rates with hydroxyl radicals as DMPO (5,5-dimethyl-1-pyrroline-N-oxide), a commonly used spin trap. The hyperfine splitting constants of M4PO spin adducts are as informative as those of DMPO adducts, making M4PO a suitable spin trap for biological studies (Nishi et al., 1992).

Spin Trapping of Sulphur-Centered Radicals

M4PO effectively traps thiyl radicals, forming characteristic spin adducts. These adducts have distinct hyperfine coupling constants, which are useful in electron spin resonance (ESR) spectroscopy. M4PO produces longer-lived adducts compared to DMPO, offering greater utility due to the characteristic nature of the coupling constants of the observed adducts (Davies et al., 1987).

ENDOR Spectra of Oxygen-Centered Radical Adducts

The electron nuclear double resonance (ENDOR) spectra of oxygen-centered radical adducts of M4PO, among other nitrones, have been reported. This includes detailed analysis of hyperfine splittings and conformational assignments of the pyrrolidine aminoxyl structures. The study provides insights into the spectral signatures of these radical adducts (Haire et al., 1988).

Oxidation Reactions with Gold(III) Ion

M4PO undergoes oxidation reactions with gold(III) ion, leading to the formation of DMPOX type free radicals. This study provides insights into the mechanism of these oxidation reactions and their implications in chemical processes (Nakajima et al., 2005).

ESR Studies of Hydroperoxides and Peroxidized Fatty Acids

This compound (TMPO) has been used in ESR studies for the photolytic breakdown of hydroperoxides and peroxidized fatty acids. The study highlights the spin trapping of alkoxyl and peroxyl radicals, providing valuable data for understanding the breakdown mechanisms of these compounds (Davies & Slater, 1986).

Inverted Spin Trapping

Inverted spin trapping with TMPO has been explored for the reaction between the radical cation of a spin trap and a nucleophile. This study enhances the understanding of photochemical and chemical oxidation of spin traps, which is significant in the field of radical chemistry (Eberson, 1994).

Mechanism of Action

Target of Action

3,3,5,5-Tetramethyl-1-pyrroline N-oxide, also known as 2,2,4,4-tetramethyl-1-oxido-3H-pyrrol-1-ium, primarily targets hydroxyl radicals . Hydroxyl radicals are highly reactive species that can cause oxidative damage to various biological molecules, including proteins, lipids, and DNA .

Mode of Action

The compound acts as a spin trap , a type of molecule that can react with short-lived free radicals to form more stable products . These products can then be studied using electron paramagnetic resonance (EPR) spectroscopy . In this way, this compound helps to detect and identify free radicals .

Biochemical Pathways

For instance, it has been used to study the generation of hydroxyl radicals in the hypoxanthine-xanthine oxidase reaction .

Pharmacokinetics

It is described as a cell-permeable spin trap , suggesting that it can cross cell membranes and reach intracellular targets.

Result of Action

The primary result of the action of this compound is the formation of more stable products from free radicals . These products can be detected and studied using EPR spectroscopy, providing valuable information about the presence and behavior of free radicals .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2,2,4,4-tetramethyl-1-oxido-3H-pyrrol-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-7(2)5-8(3,4)9(10)6-7/h6H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUQARRULARNYQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC([N+](=C1)[O-])(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10143871 | |

| Record name | 3,3,5,5-Tetramethyl-1-pyrroline N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10143871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10135-38-3 | |

| Record name | 3,3,5,5-Tetramethyl-1-pyrroline N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010135383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10135-38-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78027 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3,5,5-Tetramethyl-1-pyrroline N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10143871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,5,5-Tetramethyl-1-pyrroline N-Oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1R,2S,3E,5S,7S,8Z,10R,13S)-2,7,9,10,13-Pentaacetyloxy-4-(hydroxymethyl)-8,12,15,15-tetramethyl-5-bicyclo[9.3.1]pentadeca-3,8,11-trienyl] (E)-3-phenylprop-2-enoate](/img/structure/B161448.png)

![(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-2-[[(2S)-4-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-methylsulfanylbutanoyl]-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B161453.png)

![(2R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B161472.png)

![(4R,4Ar,8aS)-4-[2-(furan-3-yl)ethyl]-2-hydroxy-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-4H-naphthalen-1-one](/img/structure/B161473.png)

![2-([(Benzyloxy)carbonyl]amino)-3,3,3-trifluoro-2-methylpropanoic acid](/img/structure/B161474.png)